molecular formula C22H22N2O2 B6547407 N-(2-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946230-22-4

N-(2-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547407
CAS No.: 946230-22-4
M. Wt: 346.4 g/mol
InChI Key: AOWFFQGLNGNKRB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by two distinct substituents:

  • N-(2-ethylphenyl) group: A phenyl ring substituted with an ethyl group at the ortho position.
  • 1-[(4-methylphenyl)methyl] group: A benzyl moiety with a methyl group at the para position.

Its structural framework shares similarities with compounds reported in proteasome inhibitor research and high-throughput screening libraries .

Properties

IUPAC Name

N-(2-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-3-18-6-4-5-7-20(18)23-22(26)19-12-13-21(25)24(15-19)14-17-10-8-16(2)9-11-17/h4-13,15H,3,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWFFQGLNGNKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Antitumor Activity

Recent studies indicate that compounds with similar dihydropyridine structures exhibit significant antitumor properties. For instance, compound 4b-1 , a structural analog, demonstrated potent antitumor activity against various cancer cell lines including Mia PaCa-2 and PANC-1. The mechanism of action is believed to involve the inhibition of topoisomerase II, which is crucial for DNA replication and repair .

Antimicrobial Properties

Compounds in this class have also been evaluated for their antimicrobial activity. For example, certain derivatives have shown effectiveness against both bacterial and fungal strains, indicating a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) values for these compounds are often in the range of 15.62 µg/mL, suggesting potent activity against pathogenic microorganisms .

Structure-Activity Relationships (SAR)

The biological activity of N-(2-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is significantly influenced by its structural features. Variations in substituents at the aromatic rings can lead to changes in potency and selectivity. For instance, modifications at the 4' and 2 positions on related compounds have been shown to enhance their antiviral activities by affecting their interactions with target enzymes .

Data Table: Summary of Biological Activities

Activity Type Compound Cell Line/Pathogen IC50/MIC Mechanism
Antitumor4b-1Mia PaCa-2Not specifiedInhibition of topoisomerase II
AntimicrobialS10Various bacteria15.62 µg/mLDisruption of bacterial cell wall
AntifungalS6Fungal strains15.62 µg/mLInhibition of fungal growth

Case Study 1: Antitumor Efficacy

In a study conducted by Shen et al., several dihydropyridine derivatives were synthesized and tested for their antitumor efficacy. Among these, one compound exhibited IC50 values comparable to established chemotherapeutics like etoposide when tested against human tumor cell lines such as HepG2/A2 .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related dihydropyridine compounds. The study revealed that certain derivatives not only inhibited bacterial growth effectively but also showed potential as antifungal agents, thus broadening their applicability in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyridine and pyridazine carboxamides from peer-reviewed synthesis studies and screening databases. Key differences in substituents, molecular properties, and synthetic approaches are highlighted below.

Table 1: Structural and Molecular Comparison

Compound Name/ID Substituents (N-position) Substituents (1-position) Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Reference
Target Compound 2-ethylphenyl 4-methylphenylmethyl C21H23N2O2 335.41*
N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 4-methylphenyl 3-methylphenylmethyl C21H21N2O2 357.41
G843-0223 5-chloro-2-methylphenyl 4-fluorophenylmethyl C20H16ClFN2O2 370.81
G843-0451 2-methylphenyl 2-chloro-6-fluorophenylmethyl C20H16ClFN2O2 370.81
Compound 8 (pyridine-3-carboxamide) 3-cyclopropylcarbamoylphenyl benzyl C24H22N3O3 400.45 23%

*Note: Theoretical calculation based on structural formula.

Key Findings:

Substituent Effects on Molecular Weight :

  • The target compound’s molecular weight (335.41 g/mol) is lower than halogenated analogs like G843-0223 and G843-0451 (370.81 g/mol) due to the absence of heavy atoms (Cl, F) .
  • Bulky substituents (e.g., cyclopropylcarbamoyl in Compound 8) increase molecular weight significantly (400.45 g/mol) .

Synthetic Efficiency: Carboxamides with electron-withdrawing groups (e.g., fluorine in G843-0223) require specialized coupling agents like HATU and DIPEA, whereas the target compound’s synthesis might employ similar methods .

Structural Flexibility :

  • The 1-position benzyl group’s substitution pattern (e.g., 4-methylphenylmethyl vs. 3-methylphenylmethyl in ’s compound) influences solubility and binding affinity in biological assays .
  • Halogenation (Cl, F) in ’s compounds enhances polarity, which may improve target engagement but reduce metabolic stability compared to the target compound’s alkyl substituents .

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